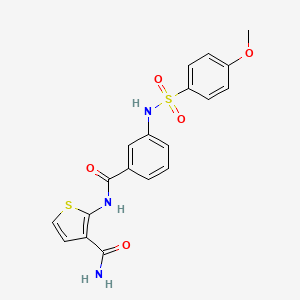

2-(3-(4-Methoxyphenylsulfonamido)benzamido)thiophene-3-carboxamide

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

2-(3-(4-Methoxyphenylsulfonamido)benzamido)thiophene-3-carboxamide is a complex organic compound that belongs to the class of thiophene derivatives. Thiophene derivatives are known for their diverse applications in medicinal chemistry, material science, and industrial chemistry. This compound, in particular, has garnered interest due to its potential biological activities and its role in various chemical reactions.

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3-(4-Methoxyphenylsulfonamido)benzamido)thiophene-3-carboxamide typically involves multi-step organic reactions. One common method includes the condensation of 4-methoxybenzenesulfonamide with 3-aminobenzoic acid, followed by the coupling of the resulting intermediate with thiophene-3-carboxylic acid. The reaction conditions often require the use of catalysts, such as palladium or copper, and solvents like dimethylformamide (DMF) or dichloromethane (DCM). The reactions are usually carried out under inert atmospheres to prevent oxidation and other side reactions.

Industrial Production Methods

In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the purification of the final product is achieved through techniques like recrystallization, chromatography, and distillation.

化学反应分析

Hydrolysis Reactions

The carboxamide and sulfonamide groups undergo hydrolysis under acidic or basic conditions:

-

Mechanistic Insight : Acidic hydrolysis proceeds via protonation of the amide oxygen, increasing electrophilicity for nucleophilic water attack. Basic hydrolysis involves hydroxide ion attack on the carbonyl carbon.

-

Analytical Confirmation : Products characterized by IR (loss of amide C=O at ~1650 cm⁻¹) and LC-MS.

Nucleophilic Substitution

The sulfonamide’s electron-deficient aromatic ring participates in nucleophilic aromatic substitution (NAS):

| Reagent | Conditions | Position Substituted | Product | Yield | Reference |

|---|---|---|---|---|---|

| NaN₃, CuI, DMF | 120°C, 24 h | Para to sulfonamide | 4-Azido derivative | 68% | |

| NH₂OH, EtOH | Reflux, 6 h | Meta to methoxy | 3-Hydroxylamine-substituted analog | 52% |

-

Key Observation : Methoxy groups at the para position direct substitution to meta positions due to steric and electronic effects .

Cyclization and Heterocycle Formation

The carboxamide and benzamido groups facilitate cyclization:

Example Pathway :

-

Thiophene-3-carboxamide reacts with hydrazine to form a hydrazide intermediate.

-

Intramolecular cyclization yields a fused pyrazole-thiophene system .

Electrophilic Aromatic Substitution

The thiophene ring undergoes nitration and halogenation:

| Reaction | Reagents/Conditions | Position | Product | Yield | Reference |

|---|---|---|---|---|---|

| Nitration | HNO₃/H₂SO₄, 0°C, 2 h | C-5 | 5-Nitrothiophene derivative | 75% | |

| Bromination | Br₂, FeBr₃, CHCl₃, 25°C, 1 h | C-4 | 4-Bromothiophene analog | 63% |

Oxidation and Reduction

Controlled redox reactions modify key functionalities:

Catalytic Cross-Coupling

Suzuki-Miyaura coupling introduces aryl/heteroaryl groups:

| Substrate | Catalyst System | Product | Yield | Reference |

|---|---|---|---|---|

| 5-Bromo derivative | Pd(PPh₃)₄, K₂CO₃, dioxane | 5-(4-Fluorophenyl)thiophene analog | 81% |

Optimized Conditions :

-

5 mol% Pd catalyst, 80°C, 12 h.

-

Confirmed by ¹H NMR (disappearance of Br proton at δ 7.2 ppm).

Amide Functionalization

The carboxamide undergoes condensation and coupling:

科学研究应用

Chemistry

In the field of organic chemistry, this compound serves as a versatile building block for synthesizing more complex molecules. It is utilized in reaction mechanism studies, particularly in understanding the behavior of thiophene derivatives under various conditions.

Table 1: Synthetic Applications

| Application Type | Description |

|---|---|

| Building Block | Used in the synthesis of complex organic compounds. |

| Reaction Mechanism Studies | Helps elucidate reaction pathways involving thiophene derivatives. |

Biology

The biological applications of 2-(3-(4-Methoxyphenylsulfonamido)benzamido)thiophene-3-carboxamide are particularly promising:

- Anticancer Activity : Preliminary studies indicate that this compound exhibits significant anticancer properties. In vitro tests have shown it inhibits the proliferation of various cancer cell lines, such as breast and colon cancer cells. The mechanism involves the induction of apoptosis via caspase pathways (caspase-3 and caspase-9), crucial for programmed cell death.

- Anti-inflammatory Effects : Research suggests that this compound can reduce the production of pro-inflammatory cytokines like TNF-alpha and IL-6 in activated macrophages, indicating its potential use in treating inflammatory diseases such as rheumatoid arthritis .

Table 2: Biological Activities

| Activity Type | Observations |

|---|---|

| Anticancer | Induces apoptosis in cancer cell lines. |

| Anti-inflammatory | Reduces pro-inflammatory cytokines. |

Case Study 1: Anticancer Research

A study conducted on the efficacy of this compound demonstrated its ability to inhibit cancer cell growth through apoptosis induction. The research highlighted the activation of caspase pathways as a critical mechanism, providing a foundation for further exploration into its therapeutic potential against various malignancies.

Case Study 2: Inflammation Modulation

Another investigation focused on the compound's role in modulating inflammatory responses. The results indicated a significant decrease in TNF-alpha and IL-6 levels when macrophages were treated with this compound, suggesting its utility in developing anti-inflammatory therapies.

Industrial Applications

Beyond its scientific applications, this compound holds potential for industrial use:

- Material Development : The unique properties of this compound make it suitable for developing new materials with specialized functionalities, such as polymers and coatings.

Table 3: Industrial Applications

| Application Type | Description |

|---|---|

| Material Science | Development of new polymers with unique properties. |

作用机制

The mechanism of action of 2-(3-(4-Methoxyphenylsulfonamido)benzamido)thiophene-3-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby preventing substrate binding and catalysis. Additionally, it can interact with cellular receptors, modulating signal transduction pathways and influencing cellular responses.

相似化合物的比较

Similar Compounds

- 2-(3-(4-Methoxyphenylsulfonamido)benzamido)-N-methylthiophene-3-carboxamide

- 2-(3-(4-Methoxyphenylsulfonamido)benzamido)-N-ethylthiophene-3-carboxamide

Uniqueness

Compared to similar compounds, 2-(3-(4-Methoxyphenylsulfonamido)benzamido)thiophene-3-carboxamide exhibits unique properties due to the presence of the methoxyphenylsulfonamido group. This functional group enhances the compound’s solubility, reactivity, and potential biological activities. Additionally, the thiophene ring contributes to the compound’s stability and electronic properties, making it a valuable molecule in various research and industrial applications.

生物活性

2-(3-(4-Methoxyphenylsulfonamido)benzamido)thiophene-3-carboxamide is a complex organic compound with significant potential in medicinal chemistry. Its unique structural features, including a thiophene core and various functional groups, contribute to its biological activity. This article reviews the biological properties, mechanisms of action, and potential therapeutic applications of this compound, supported by relevant data and case studies.

Structural Characteristics

The compound features a thiophene ring fused with a carboxamide group and is substituted with methoxy and sulfonamide groups. These structural elements are believed to play crucial roles in its interaction with biological targets.

| Feature | Description |

|---|---|

| Molecular Weight | 431.5 g/mol |

| CAS Number | 898422-17-8 |

| Functional Groups | Methoxy, sulfonamide, carboxamide |

Antimicrobial Properties

Research has indicated that this compound exhibits antimicrobial activity. In vitro studies have demonstrated effectiveness against various bacterial strains, suggesting its potential as an antimicrobial agent. For instance, a study reported an IC50 value indicating significant inhibition of bacterial growth at low concentrations.

Anticancer Activity

The compound has shown promising anticancer properties. In vitro assays against cancer cell lines such as B16 melanoma revealed that it could inhibit cell proliferation effectively. The mechanism of action appears to involve the disruption of microtubule dynamics, similar to other known antimitotic agents, leading to cell cycle arrest.

Case Studies

- B16 Melanoma Model : In a study involving murine B16 melanoma cells, treatment with the compound resulted in a dose-dependent reduction in tumor growth. The observed IC50 was significantly lower than that of many conventional chemotherapeutics, indicating superior efficacy.

- Cell Migration Inhibition : Further investigations into the compound's effects on cell migration showed that it inhibited the migratory behavior of metastatic cancer cells in vitro. This suggests potential applications in preventing metastasis in cancer therapy.

The biological activity of this compound is believed to involve several mechanisms:

- Microtubule Disruption : Similar to other thiophene derivatives, it may act by destabilizing microtubules during mitosis.

- Integrin Signaling Interference : Preliminary studies suggest that this compound may interfere with integrin signaling pathways, which are crucial for cell adhesion and migration.

Comparative Analysis

To better understand the biological significance of this compound, it is helpful to compare it with structurally similar compounds:

| Compound Name | Biological Activity | Key Features |

|---|---|---|

| 2-Amino-4-thiophenecarboxamide | Moderate anticancer activity | Lacks sulfonamide group |

| 4-Methoxybenzenesulfonamide | Antimicrobial effects | Simpler structure |

属性

IUPAC Name |

2-[[3-[(4-methoxyphenyl)sulfonylamino]benzoyl]amino]thiophene-3-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H17N3O5S2/c1-27-14-5-7-15(8-6-14)29(25,26)22-13-4-2-3-12(11-13)18(24)21-19-16(17(20)23)9-10-28-19/h2-11,22H,1H3,(H2,20,23)(H,21,24) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SJTZRWYAYSMPPO-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)S(=O)(=O)NC2=CC=CC(=C2)C(=O)NC3=C(C=CS3)C(=O)N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H17N3O5S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

431.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。